2-(P-Tolyl)quinazoline
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Overview
Description
2-(P-Tolyl)quinazoline: is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a p-tolyl group (a methyl-substituted phenyl group) at the 2-position of the quinazoline ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aza-Diels-Alder Reaction: This method involves the reaction of an imine with an electron-rich alkene.
Microwave-Assisted Reaction: This method uses microwave irradiation to accelerate the reaction between anthranilic acid and various aldehydes or ketones, leading to the formation of quinazoline derivatives.
Metal-Mediated Reaction: Transition metals such as copper or palladium can catalyze the formation of quinazoline derivatives through cross-coupling reactions.
Industrial Production Methods: Industrial production of 2-(P-Tolyl)quinazoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinazoline derivatives can undergo oxidation reactions to form quinazoline N-oxides.
Reduction: Reduction of quinazoline derivatives can lead to the formation of dihydroquinazolines.
Substitution: Quinazoline derivatives can undergo nucleophilic substitution reactions, where various nucleophiles replace a leaving group on the quinazoline ring
Properties
Molecular Formula |
C15H12N2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)quinazoline |
InChI |
InChI=1S/C15H12N2/c1-11-6-8-12(9-7-11)15-16-10-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |
InChI Key |
BYHOMJKKAFHBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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